Sulfosuccinic acid

Catalog No.
S568868
CAS No.
5138-18-1
M.F
C4H6O7S
M. Wt
198.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfosuccinic acid

CAS Number

5138-18-1

Product Name

Sulfosuccinic acid

IUPAC Name

2-sulfobutanedioic acid

Molecular Formula

C4H6O7S

Molecular Weight

198.15 g/mol

InChI

InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11)

InChI Key

ULUAUXLGCMPNKK-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)S(=O)(=O)O)C(=O)O

Synonyms

sodium thiosuccinate, sulfosuccinate, sulfosuccinic acid, thiosuccinic acid, thiosuccinic acid, ammonium salt, thiosuccinic acid, diammonium salt, thiosuccinic acid, disodium salt, thiosuccinic acid, magnesium salt, thiosuccinic acid, monoammonium salt, thiosuccinic acid, monosodium salt, thiosuccinic acid, sodium salt, thiosuccinic acid, trilithium salt, thiosuccinic acid, trisodium salt

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)O)C(=O)O

Pharmaceutical Research:

  • Drug Delivery: SSA's ability to chelate metal ions makes it a potential candidate for improving the solubility and bioavailability of poorly soluble drugs. Studies have shown its effectiveness in enhancing the dissolution rate and oral absorption of hydrophobic drugs [].
  • Bioconjugation: SSA can be used as a linker molecule to attach various functional groups to biomolecules like antibodies or peptides. This allows for targeted drug delivery and the development of novel therapeutic agents [].

Material Science:

  • Polymer Synthesis and Modification: SSA acts as a co-monomer or cross-linker in the synthesis of various polymers. This modification can improve the properties of the materials, such as their biocompatibility, mechanical strength, and water absorption capacity [].
  • Proton Conducting Membranes: SSA-based polymers are being investigated for their potential use in proton exchange membrane fuel cells (PEMFCs) due to their good proton conductivity and thermal stability [].

Environmental Science:

  • Bioremediation: SSA can be used to chelate heavy metals in contaminated soils and water, facilitating their removal and reducing their environmental impact [].
  • Biosorption: SSA-modified materials show promise in removing organic pollutants like dyes and pharmaceuticals from wastewater through adsorption processes [].

Analytical Chemistry:

  • Ion Chromatography: SSA serves as an eluent in ion chromatography, a separation technique used to analyze various ionic species. Its specific properties allow for efficient separation and detection of different ions [].
  • Metal Ion Detection: SSA can be incorporated into sensors for the selective detection of specific metal ions due to its chelating properties [].

Sulfosuccinic acid is an organic compound with the chemical formula C₄H₆O₇S. It is a dicarboxylic acid that contains a sulfonic acid group, making it a unique member of the succinic acid family. This compound is often encountered in its sodium salt form, known as sodium sulfosuccinate, which is widely used as a surfactant and emulsifier. Sulfosuccinic acid is characterized by its ability to lower surface tension and enhance the solubility of various substances in water, making it valuable in numerous industrial applications.

The mechanism of action of sulfosuccinic acid depends on the context of its application. Here are two potential areas of interest:

  • Biotechnological applications: Studies suggest sulfosuccinic acid might play a role in chelation, the process of binding metal ions. This property could be relevant in bioremediation or developing metal-chelating drugs. Further research is needed to elucidate the specific mechanisms involved.
  • Analytical chemistry: Due to its well-defined structure and predictable behavior, sulfosuccinic acid is sometimes used as a standard molecule in analytical techniques like ion chromatography. In this context, the mechanism of action involves the interaction of the charged groups in the molecule with the stationary phase of the chromatography column.
, including:

  • Esterification: The reaction of sulfosuccinic acid with alcohols leads to the formation of sulfosuccinate esters, which are commonly used as surfactants. This process typically involves the reaction of maleic anhydride with fatty alcohols followed by sulfonation of the resulting maleic esters .
  • Neutralization: When reacted with bases, sulfosuccinic acid forms salts, such as sodium sulfosuccinate. This reaction is crucial for its application in detergents and personal care products .
  • Catalytic Reactions: Recent studies have explored the use of sulfosuccinic acid as a ligand in metal-center catalysts for synthesizing 5-hydroxymethylfurfural from carbohydrates, demonstrating its versatility beyond traditional applications .

Sulfosuccinic acid exhibits a range of biological activities:

  • Surfactant Properties: As a surfactant, it can affect cell membranes and influence cellular processes. Its ability to form micelles makes it useful in drug delivery systems .
  • Antimicrobial Activity: Some studies suggest that sulfosuccinic acid derivatives may possess antimicrobial properties, enhancing their utility in pharmaceuticals and personal care products .
  • Biocompatibility: Due to its relatively low toxicity, sulfosuccinic acid and its derivatives have been investigated for use in biocompatible materials, such as hydrogels and membranes .

Several methods are employed to synthesize sulfosuccinic acid:

  • Reaction with Maleic Anhydride: The most common method involves reacting maleic anhydride with alcohols under controlled conditions to produce sulfosuccinate esters. This is followed by sulfonation using sodium sulfite or bisulfite .
  • Direct Synthesis from Fumaric Acid: Another method includes the reaction of fumaric acid with sulfite salts in an aqueous medium, which can yield sulfosuccinic acid without introducing metal cations into the product .
  • Gas Phase Reactions: Recent innovations have utilized sulfur dioxide gas under pressure in aqueous solutions containing maleic anhydride or fumaric acid to synthesize sulfosuccinic acid directly .

Sulfosuccinic acid has diverse applications across various industries:

  • Surfactants: It is primarily used in producing mild surfactants for personal care products, household cleaners, and industrial applications due to its excellent emulsifying properties .
  • Agriculture: Sulfosuccinic acid derivatives are utilized as wetting agents and dispersants in agricultural formulations, enhancing the effectiveness of pesticides and herbicides.
  • Pharmaceuticals: Its biocompatibility makes it suitable for use in drug formulations and as a stabilizer for active pharmaceutical ingredients .
  • Textiles and Coatings: It serves as a dispersing agent in textile processing and paint formulations, improving product performance.

Interaction studies involving sulfosuccinic acid focus on its behavior in various formulations:

  • Synergistic Effects: Research has shown that combining sulfosuccinic acid with other surfactants can enhance cleaning efficiency and reduce surface tension more effectively than individual components alone .
  • Compatibility with Polymers: Studies indicate that sulfosuccinic acid can interact favorably with different polymers, leading to improved mechanical properties when used as a crosslinking agent in polymer matrices .

Sulfosuccinic acid shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Aspects
Succinic AcidDicarboxylic acid without a sulfonic groupCommonly used in food additives; lacks surfactant properties.
Maleic AcidDiene structure with two carboxylic groupsPrimarily used in polymer production; not a surfactant.
Fumaric AcidGeometric isomer of maleic acidLess soluble than sulfosuccinic acid; limited applications.
Sodium DodecylbenzenesulfonateAnionic surfactant derived from benzeneMore potent surfactant; higher toxicity levels compared to sulfosuccinic acid.

Sulfosuccinic acid's unique combination of dicarboxylic and sulfonic functionalities gives it distinct properties that make it particularly effective as a mild surfactant while maintaining lower toxicity compared to other surfactants like sodium dodecylbenzenesulfonate.

XLogP3

-1.8

Related CAS

52740-64-4 (di-NH4 salt)
13419-59-5 (tri-Na salt)
14933-03-0 (di-Na salt)
20526-58-3 9Na salt)
29454-16-8 (mono-Na salt)
55098-36-7 (Mg salt)
64051-32-7 (mono-NH4 salt)
75499-40-0 (NH4 salt)
94138-92-8 (tri-Li salt)

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 80 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 74 of 80 companies with hazard statement code(s):;
H314 (91.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (40.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5138-18-1

Wikipedia

Sulfosuccinic acid

General Manufacturing Information

Butanedioic acid, 2-sulfo-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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